

Comparative Guide to the Detection of FUBIATA-Class Synthetic Cannabinoids

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Compound of Interest

Compound Name: *Chm-fubiata*

Cat. No.: *B10855701*

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Introduction: The term "**Chm-fubiata**" is not a standard identifier for a single, specific synthetic cannabinoid. It likely refers to a class of recently emerged synthetic cannabinoid receptor agonists (SCRAs) that includes compounds such as ADB-FUBIATA and CH-FUBIATA. These substances have been identified in seized materials globally and are structurally designed to circumvent existing bans on SCRAs.[1][2][3] This guide provides a comparative overview of the analytical methods used for their detection and characterization, aimed at researchers, scientists, and professionals in drug development and forensic analysis.

Performance Characteristics of Detection Methods

The detection and quantification of FUBIATA-class compounds primarily rely on advanced chromatographic and mass spectrometric techniques. While direct, side-by-side comparative studies detailing performance metrics like Limit of Detection (LOD) and Limit of Quantitation (LOQ) are not extensively published, the following table summarizes the key characteristics of the most commonly employed methods based on available data.

Parameter	Gas Chromatography-Mass Spectrometry (GC-MS)	Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)	In Vitro Bioassays (e.g., β -arrestin2 recruitment)
Principle	Separation of volatile compounds followed by mass-based identification and quantification.	Separation by liquid chromatography followed by high-resolution mass analysis for identification of parent drug and metabolites. [4] [5]	Measures the functional response of cannabinoid receptors to the compound, indicating potency and efficacy.
Primary Use	Qualitative identification in seized materials.	Qualitative and quantitative analysis in various matrices, including seized materials and biological samples; metabolite identification.	Pharmacological characterization; determining receptor selectivity (CB1 vs. CB2) and functional potency (EC50).
Sample Type	Drug materials, powders (typically after dissolution in a solvent like methanol).	Seized materials, biological fluids (urine, blood), human liver microsome incubates.	Purified compounds for receptor activation studies.
Key Findings	Provides retention time and a mass spectrum for structural elucidation.	Allows for the identification of metabolites and provides high-resolution mass data for confident identification.	ADB-FUBIATA is a selective and potent CB1 receptor agonist with an EC50 of 635 nM and has minimal activity at the CB2 receptor.
Reported Data	Retention Time for CH-FUBIATA: 8.44	Retention Time for CH-FUBIATA: 9.50	EC50 for ADB-FUBIATA at CB1: 635

	min.	min.	nM.
Limitations	May not be suitable for thermally labile compounds; less effective for metabolite analysis without derivatization.	Higher instrumentation cost and complexity compared to GC-MS.	Does not provide structural information; results can be influenced by assay conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate detection. Below are protocols for the key analytical techniques cited in the literature for the analysis of FUBIATA-class compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for CH-FUBIATA

This protocol is based on the methodology used by The Center for Forensic Science Research and Education for the qualitative analysis of CH-FUBIATA in drug material.

- **Sample Preparation:** The seized material is dissolved in methanol to an appropriate concentration.
- **Instrumentation:** An Agilent 5975 Series GC/MSD System or equivalent is used.
- **Chromatographic Separation:**
 - **Column:** Agilent J&W DB-1 (12 m x 200 μ m x 0.33 μ m).
 - **Carrier Gas:** Helium at a flow rate of 1.46 mL/min.
 - **Injection:** 1 μ L of the sample is injected in splitless mode.
 - **Temperature Program:** The oven temperature is initiated at 50°C, then ramped at 30°C/min to 340°C and held for 2.3 minutes.
 - **Injector Port Temperature:** 265°C.

- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Scan Range: 40-550 m/z.
 - Temperatures: MS Source at 230°C and MS Quadrupole at 150°C.
- Data Analysis: The resulting mass spectrum and retention time (8.44 min for CH-FUBIATA) are compared to a reference standard for positive identification.

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS) for CH-FUBIATA

This protocol is also based on the methodology from The Center for Forensic Science Research and Education for qualitative analysis.

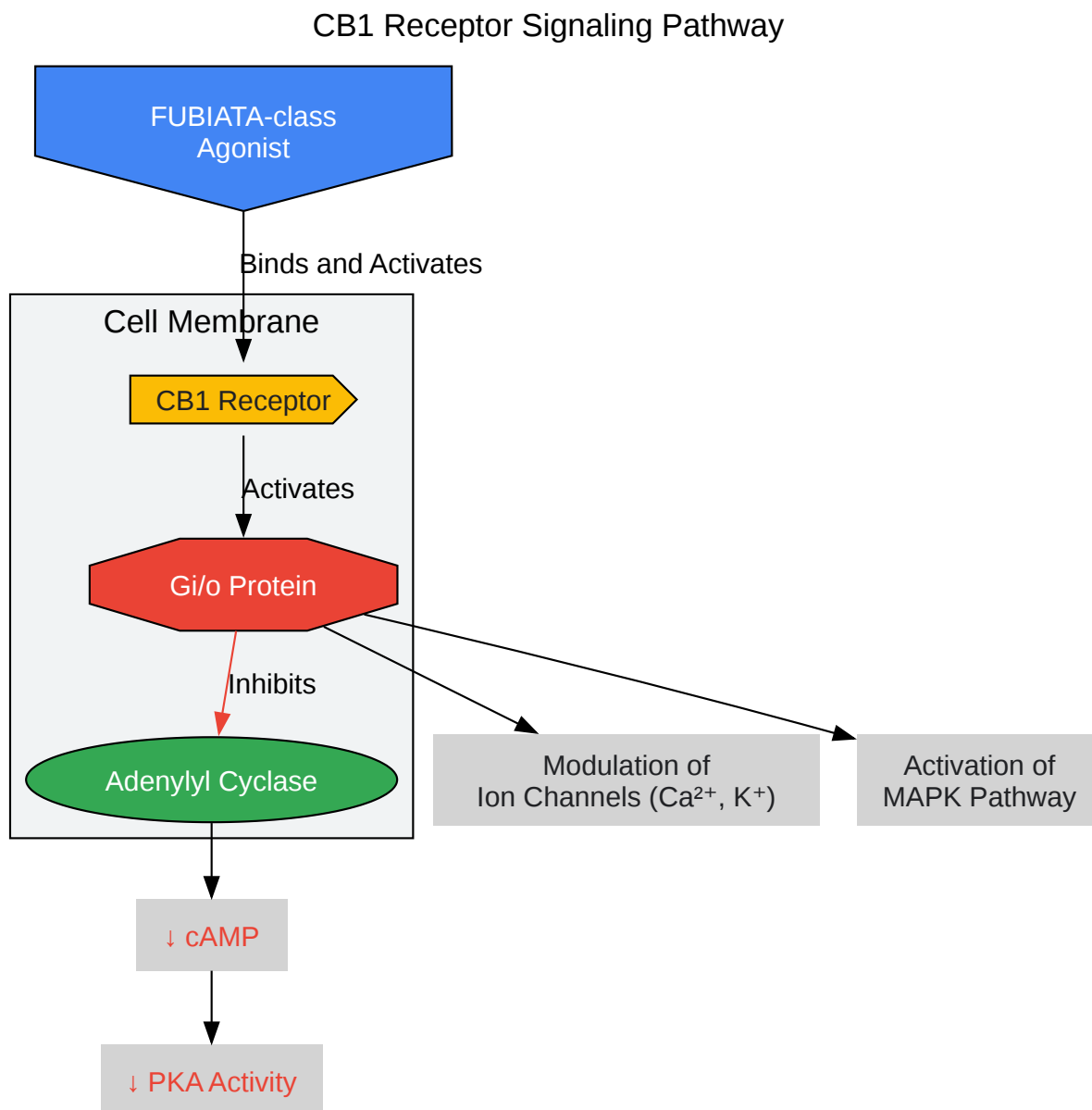
- Sample Preparation: The sample is diluted in methanol.
- Instrumentation: A Sciex TripleTOF® 5600+ system coupled with a Shimadzu Nexera XR UHPLC or equivalent.
- Chromatographic Separation:
 - Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).
 - Mobile Phase: A: Ammonium formate (10 mM, pH 3.0); B: Not specified in the document, but typically methanol or acetonitrile in reverse-phase chromatography.
 - Gradient: The gradient starts at 95% A and 5% B, transitions to 5% A and 95% B over 13 minutes, and returns to initial conditions at 15.5 minutes.
 - Injection Volume: 10 µL.
- Mass Spectrometry:
 - Scan Range: 100-510 Da.

- Data Analysis: The retention time (9.50 min for CH-FUBIATA) and high-resolution mass data are compared against a reference standard for identification.

Visualizing Molecular Pathways and Experimental Workflows

Chm-fubiata (as a CB1 Agonist) Signaling Pathway

ADB-FUBIATA has been demonstrated to be a selective agonist of the cannabinoid receptor 1 (CB1). The activation of this G-protein coupled receptor initiates a cascade of intracellular events. The diagram below illustrates this signaling pathway.



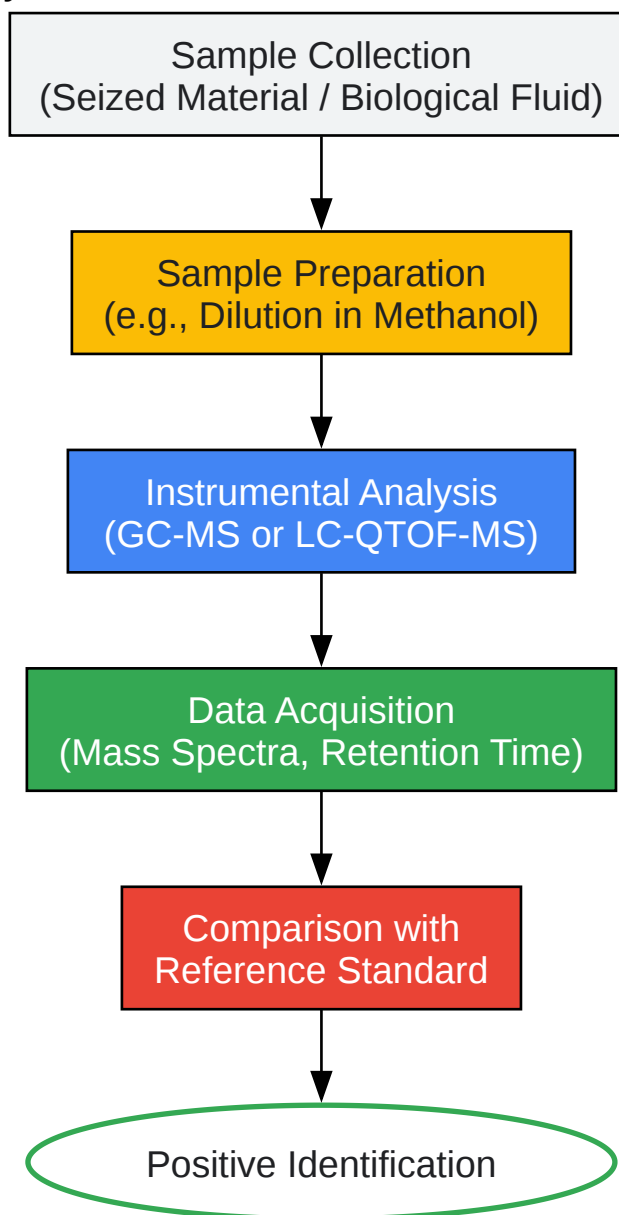
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Caption: CB1 Receptor Signaling Pathway for FUBIATA-class compounds.

General Experimental Workflow for FUBIATA Detection

The process of identifying a FUBIATA-class compound in a sample involves several key stages, from initial preparation to final data confirmation. This workflow is applicable to both forensic and research settings.

Analytical Workflow for FUBIATA Detection



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Caption: A typical experimental workflow for identifying FUBIATA compounds.

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